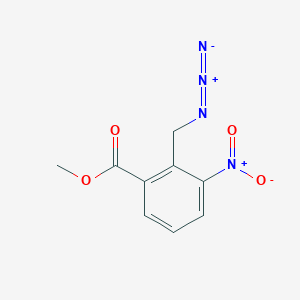

Methyl 2-(azidomethyl)-3-nitrobenzoate

Description

Methyl 2-(azidomethyl)-3-nitrobenzoate is a nitroaromatic compound featuring an azidomethyl (-CH₂N₃) substituent at the ortho position relative to a nitro (-NO₂) group on a benzoate ester framework. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups, which enable diverse reactivity, particularly in click chemistry and pharmaceutical synthesis.

Synthesis and Structural Features: The compound is synthesized via a multi-step process starting from phthalic anhydride. Nitration yields 3-nitrophthalic acid, which undergoes esterification with methanol to form methyl 2-carboxy-3-nitrobenzoate. Subsequent chlorination with thionyl chloride produces methyl 2-(chlorocarbonyl)-3-nitrobenzoate, which is treated with sodium azide to introduce the azide group . Computational studies (DFT/B3LYP/6-31G*) reveal its electronic properties, including HOMO (-6.82 eV) and LUMO (-2.15 eV) energies, a polar surface area (PSA) of 98.2 Ų, and a calculated logP of 1.45, indicating moderate lipophilicity .

Applications:

It serves as a key intermediate in synthesizing angiotensin II receptor antagonists like candesartan, highlighting its pharmaceutical relevance . The azide group also positions it as a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Properties

CAS No. |

825655-17-2 |

|---|---|

Molecular Formula |

C9H8N4O4 |

Molecular Weight |

236.18 g/mol |

IUPAC Name |

methyl 2-(azidomethyl)-3-nitrobenzoate |

InChI |

InChI=1S/C9H8N4O4/c1-17-9(14)6-3-2-4-8(13(15)16)7(6)5-11-12-10/h2-4H,5H2,1H3 |

InChI Key |

IHSGFZWORSIPNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

Reactivity in Click Chemistry :

- The nitro group in this compound withdraws electron density, slightly reducing azide reactivity compared to Methyl 2-(azidomethyl)furan-3-carboxylate. The latter’s furan ring, being electron-rich, accelerates cycloaddition kinetics .

- Both azides participate in CuAAC, but the nitro-substituted benzoate is preferred in pharmaceutical synthesis due to its stability and compatibility with multi-step reactions .

Pharmaceutical Utility :

- Unlike Methyl 2-(azidomethyl)furan-3-carboxylate, the nitrobenzoate derivative is integral to candesartan synthesis. Its nitro group facilitates subsequent reduction to an amine, a critical step in forming the active pharmaceutical ingredient .

Directing Group Capability :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks an azide but features an N,O-bidentate directing group, enabling precise C–H activation in metal-catalyzed reactions. This contrasts with the nitrobenzoate’s role as a reactive intermediate .

Electronic and Physicochemical Properties

- HOMO-LUMO Gap : The nitrobenzoate derivative exhibits a larger HOMO-LUMO gap (4.67 eV) compared to furan-based analogues (~3.5–4.0 eV), suggesting greater kinetic stability .

- Polar Surface Area (PSA) : The nitrobenzoate’s PSA (98.2 Ų) exceeds that of the furan analogue (75–85 Ų), impacting membrane permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.